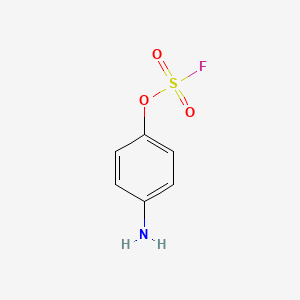

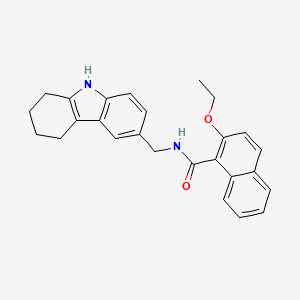

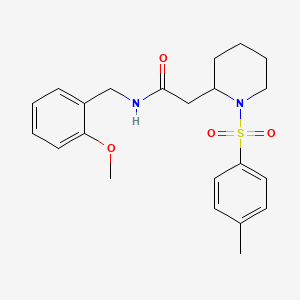

![molecular formula C19H20N4O2 B2357543 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole CAS No. 334974-35-5](/img/structure/B2357543.png)

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole” is a key intermediate in the synthesis of triazole medicines, such as itraconazole, which are used in curing deep department fungal infections . It is an inhibitor of endothelial cell proliferation .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of a novel compound via a three-step protocol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Single crystals were developed for some of the synthesized compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the reaction mixture was left for 24 hours at room temperature, leading to the spontaneous precipitation of the reaction product .Scientific Research Applications

1. Potential Treatment for Cognitive Disorders

- A series of indole derivatives, including those similar to the specified compound, were synthesized and evaluated as ligands for the 5-HT6 receptor. These compounds showed promising in vitro binding affinity, selectivity, and activity in animal models of cognition, indicating potential use in treating cognitive disorders (Nirogi et al., 2016).

2. Antimicrobial and Antibacterial Activities

- Novel oxazolidinone-indole carboxylate hybrids, structurally related to the compound , were synthesized and exhibited significant antibacterial activities. These hybrids could be potential candidates for antibacterial drugs (Gong Ping, 2008).

- Certain indole-based derivatives have been shown to possess cytotoxic activities against human tumor cell lines, suggesting their potential in cancer treatment (Meriç Köksal Akkoç et al., 2012).

3. Potential in Parkinson’s Disease Treatment

- Compound KAD22, structurally similar to the specified compound, was designed as a potential dopamine D2 receptor agonist with antioxidant activity for the treatment of Parkinson’s disease. It showed potent antioxidant activity, although it did not exhibit affinity to the dopamine D2 receptor (A. Kaczor et al., 2021).

Mechanism of Action

While the exact mechanism of action for “4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole” is not specified in the retrieved papers, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for “4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole” could include further development and evaluation of its potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name |

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-23(25)16-4-1-3-15(13-16)14-21-9-11-22(12-10-21)19-6-2-5-18-17(19)7-8-20-18/h1-8,13,20H,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQUVUATGFAKAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=C3C=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319777 |

Source

|

| Record name | 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672102 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole | |

CAS RN |

334974-35-5 |

Source

|

| Record name | 4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

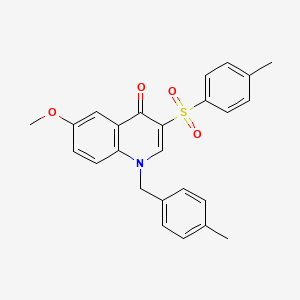

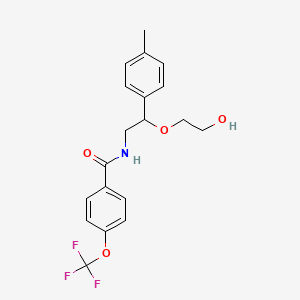

![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)

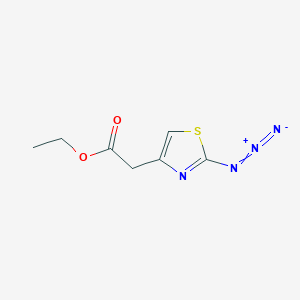

![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)

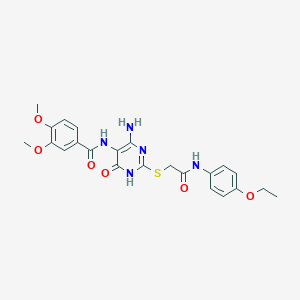

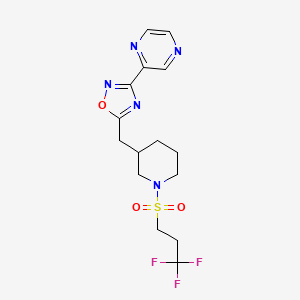

![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)

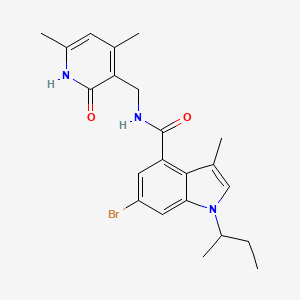

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357478.png)